N-(3-phenylpropyl)-4-prop-2-enoxybenzamide
Overview
Description
N-(3-phenylpropyl)-4-prop-2-enoxybenzamide is an organic compound that belongs to the class of benzamides This compound features an allyloxy group attached to the benzene ring and a phenylpropyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-4-prop-2-enoxybenzamide typically involves the following steps:
Formation of Allyloxybenzene: This can be achieved by reacting allyl alcohol with a benzene derivative under acidic conditions to form the allyloxy group.
Amidation Reaction: The allyloxybenzene is then reacted with 3-phenylpropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenylpropyl)-4-prop-2-enoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-phenylpropyl)-4-prop-2-enoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-4-prop-2-enoxybenzamide involves its interaction with specific molecular targets. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(methoxy)-N-(3-phenylpropyl)benzamide: Similar structure but with a methoxy group instead of an allyloxy group.
4-(ethoxy)-N-(3-phenylpropyl)benzamide: Similar structure but with an ethoxy group instead of an allyloxy group.
Uniqueness
N-(3-phenylpropyl)-4-prop-2-enoxybenzamide is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions that are not possible with methoxy or ethoxy analogs. This makes it a valuable compound for studying the effects of different substituents on the benzene ring and for developing new synthetic methodologies.
Properties
IUPAC Name |
N-(3-phenylpropyl)-4-prop-2-enoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-2-15-22-18-12-10-17(11-13-18)19(21)20-14-6-9-16-7-4-3-5-8-16/h2-5,7-8,10-13H,1,6,9,14-15H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWIUOKJTYZFQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NCCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.